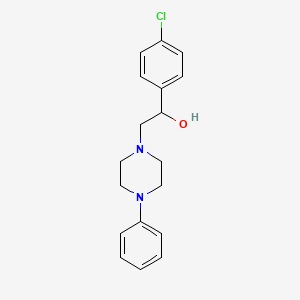

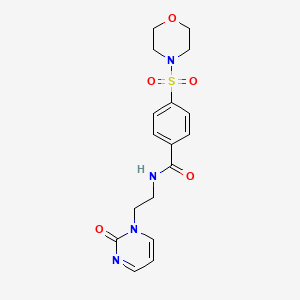

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol, also known as 4-chloro-N-(4-phenylpiperazin-1-yl)benzamide (4-CPA), is an organic compound with a wide range of applications in the scientific community. It is an important intermediate in the synthesis of various drugs and has been used in the production of pharmaceuticals, agrochemicals, and other organic compounds. 4-CPA is a versatile compound that can be used in various laboratory experiments and has many biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Optimization

The compound 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol has been synthesized through the reaction of 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine. Optimized technological parameters include raw material ratios, reaction time, and temperature, resulting in an 88.5% yield under specific conditions (Wang Jin-peng, 2013).

Antimicrobial Activity

Compounds related to 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol have been explored for their antimicrobial activity. Derivatives of benzyl piperazine, which share a structural similarity, demonstrated notable antibacterial properties (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).

Lipase and α-Glucosidase Inhibition

Novel heterocyclic compounds derived from similar structures have shown significant anti-lipase and anti-α-glucosidase activity. This indicates potential applications in metabolic disorder treatments (O. Bekircan, S. Ülker, E. Menteşe, 2015).

Acetylcholinesterase Inhibition

Arylisoxazole‐phenylpiperazine derivatives, closely related to the compound , have been studied for their inhibitory effect on acetylcholinesterase, suggesting potential uses in treating neurodegenerative diseases (Mina Saeedi et al., 2019).

Anticonvulsive Properties

Compounds structurally similar to 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol have shown pronounced anticonvulsive activity, which points to potential applications in epilepsy treatment (O. A. Papoyan et al., 2011).

Molecular Docking Studies

The compound has been the subject of molecular docking studies, indicating potential binding sites and interactions with various biological targets. This suggests a wide range of possible biological activities and therapeutic applications (S. ShanaParveen et al., 2016).

Synthesis Methodologies

Research on 1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol includes studies on its synthesis, exploring different methods and conditions for optimal production (D. Nematollahi, A. Amani, 2011).

properties

IUPAC Name |

1-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O/c19-16-8-6-15(7-9-16)18(22)14-20-10-12-21(13-11-20)17-4-2-1-3-5-17/h1-9,18,22H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZMDFYYEUDPLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=C(C=C2)Cl)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)

![N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2368983.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)

![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)